Fuc1-alpha-4Gal1-b-4-MU

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

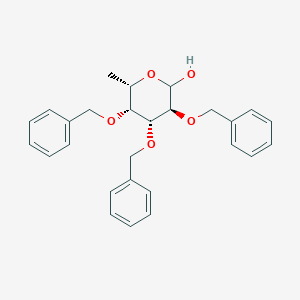

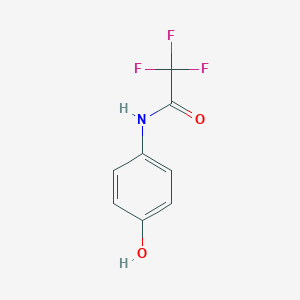

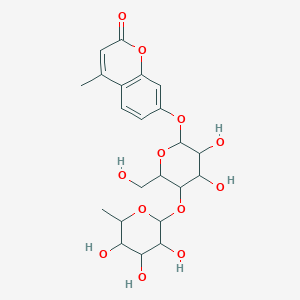

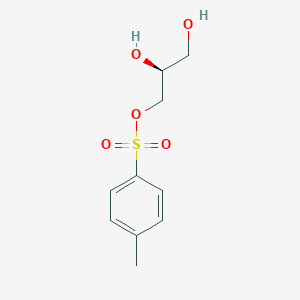

Fuc1-alpha-4Gal1-b-4-MU is a compound with the molecular formula C22H28O12 and a molecular weight of 484.45 . It is also known as a fluorescent label .

Molecular Structure Analysis

The molecular structure of Fuc1-alpha-4Gal1-b-4-MU is quite complex. It contains a total of 65 bonds, including 37 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 6 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, 3 aliphatic ethers, and 1 aromatic ether .Physical And Chemical Properties Analysis

Fuc1-alpha-4Gal1-b-4-MU has a molecular weight of 484.4 g/mol . It has a complexity of 760 and a topological polar surface area of 185 Ų . It has 6 hydrogen bond donors and 12 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 484.15807632 g/mol .科学的研究の応用

Fluorescent Labeling in Biochemistry

“Fuc1-alpha-4Gal1-b-4-MU” serves as a fluorescent label due to its ability to emit light upon excitation. This property is particularly useful in biochemistry for tracking and visualizing biological molecules. Researchers can attach this fluorescent label to proteins, nucleic acids, or lipids to observe their behavior in live cells or tissue samples .

Glycomics Research

In the field of glycomics, where the focus is on understanding complex sugar molecules and their interactions, “Fuc1-alpha-4Gal1-b-4-MU” is used to study glycan structures and functions. Its application here helps in identifying glycan-binding partners and understanding the role of glycans in various biological processes.

Cellular Imaging

The fluorescent properties of “Fuc1-alpha-4Gal1-b-4-MU” make it an excellent tool for cellular imaging. It can be used to stain specific cell types or cellular components, allowing scientists to track cell movement, localization, and interaction within a multicellular environment .

Enzyme Activity Assays

This molecule can be used in enzyme activity assays where it acts as a substrate for certain enzymes. By monitoring the fluorescence change, researchers can quantify enzyme activity, which is crucial for understanding metabolic pathways and identifying potential drug targets .

Diagnostic Applications

In diagnostics, “Fuc1-alpha-4Gal1-b-4-MU” can be employed as a probe to detect specific enzymes or metabolites associated with diseases. Its high sensitivity and specificity make it suitable for early disease detection and monitoring .

Drug Discovery and Development

The fluorescent labeling capability of “Fuc1-alpha-4Gal1-b-4-MU” is also beneficial in drug discovery. It can be used to screen for compounds that interact with target molecules, aiding in the identification of new therapeutic agents.

Therapeutic Monitoring

In therapeutic monitoring, “Fuc1-alpha-4Gal1-b-4-MU” can be used to track the distribution and accumulation of drugs within the body. This application is vital for optimizing drug dosages and schedules to achieve the best therapeutic outcomes.

Biological Marker Studies

Lastly, “Fuc1-alpha-4Gal1-b-4-MU” can act as a biological marker. By fluorescently tagging molecules of interest, researchers can study biological markers’ presence, concentration, and changes over time in various diseases or treatments.

特性

IUPAC Name |

7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16+,17+,18-,19+,20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKRUHKRXFCMAA-UGFGAIGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fuc1-alpha-4Gal1-b-4-MU | |

CAS RN |

383160-15-4 |

Source

|

| Record name | 7-[[4-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)